Acetyldinaline (CI-994, GOE 5549, PD 123 654), chemically named 4-acetylamino-N-(2'-aminophenyl)-benzamide, is a synthetic organic compound investigated for its antitumor properties. [, ] It is the acetylated derivative of Dinaline (GOE 1734, PD 104 208). [] Acetyldinaline belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). [, ]
Tacedinaline belongs to the class of compounds known as benzamide derivatives, specifically designed to inhibit histone deacetylases. These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and reduced transcriptional activity. Tacedinaline's chemical structure allows it to selectively target HDAC1 and HDAC3, distinguishing it from less selective inhibitors like Suberoylanilide Hydroxamic Acid (SAHA) .
The synthesis of tacedinaline involves several key steps that typically include:
The detailed synthesis process can involve multiple reaction conditions, including temperature control, solvent selection (such as dichloromethane or ethanol), and the use of catalysts .
Tacedinaline has a complex molecular structure characterized by:
The three-dimensional conformation can be analyzed through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its interactions with target proteins.
Tacedinaline undergoes various chemical reactions that are crucial for its function as an HDAC inhibitor:
These reactions are typically studied using techniques such as mass spectrometry and chromatographic methods to analyze reaction kinetics and product formation .
The mechanism by which tacedinaline exerts its effects involves:
Studies have shown that tacedinaline induces apoptosis in various cancer cell lines through mechanisms involving DNA fragmentation and externalization of phosphatidylserine, markers indicative of programmed cell death .
Tacedinaline exhibits several notable physical and chemical properties:
Tacedinaline has several promising applications in scientific research:
Tacedinaline (CI-994) belongs to the ortho-aminoanilide class of HDAC inhibitors characterized by a distinctive zinc-binding group (ZBG) that confers class I selectivity. Unlike hydroxamate-based pan-inhibitors, tacedinaline's primary amine moiety chelates the catalytic zinc ion within the HDAC active site through a bidentate interaction, forming critical coordination bonds essential for enzymatic inhibition [6] [7]. This molecular interaction establishes the foundation for its inhibitory activity against class I HDACs.
Isoform selectivity arises from tacedinaline's ability to exploit structural variations in the "foot pocket" – a hydrophobic channel adjacent to the catalytic site of HDAC1 and HDAC2. X-ray crystallographic studies reveal that tacedinaline's aryl substituent extends into this pocket, forming favorable van der Waals contacts with residues like Phe114 and His141 in HDAC1, and analogous residues in HDAC2 [6]. This precise molecular accommodation is less optimal in HDAC3 due to steric constraints imposed by divergent amino acid residues (e.g., Tyr298) and its unique co-repressor complex requirements [1] [5]. The differential engagement with the foot pocket explains tacedinaline's approximately 1.3-fold reduced potency against HDAC3 compared to HDAC1/2, as quantified by enzymatic IC50 values [8] [9].
HDAC Isoform | Class | IC50 (μM) | Selectivity Ratio (vs. HDAC3) |
---|---|---|---|
HDAC1 | I | 0.9 | 1.33 |
HDAC2 | I | 0.9 | 1.33 |
HDAC3 | I | 1.2 | 1.00 (reference) |
HDAC6 | IIb | >10 | >8.33 |
HDAC8 | I | Not reported | - |
Tacedinaline exhibits a distinct inhibitory kinetic profile compared to both pan-HDAC inhibitors and other class I-selective compounds. Enzymatic assays using recombinant human HDAC isoforms demonstrate its nanomolar-range potency against HDAC1 (IC50 = 0.9 μM) and HDAC2 (IC50 = 0.9 μM), with slightly reduced but still sub-micromolar efficacy against HDAC3 (IC50 = 1.2 μM) [8] [9]. This contrasts sharply with its minimal activity against class IIb HDAC6 (IC50 >10 μM) and class IIa HDACs, underscoring its class I selectivity [6].
Kinetic characterization reveals tacedinaline functions as a slow-binding inhibitor, exhibiting time-dependent increases in inhibitory potency. This kinetic behavior stems from structural rearrangements within the HDAC1/2 active site following initial binding, leading to tighter complex stabilization [6]. In cellular contexts, this translates to prolonged residence time on its targets despite moderate enzymatic IC50 values. When compared to benzamide analogues like entinostat (MS-275) or mocetinostat (MGCD0103), tacedinaline shows comparable HDAC1/2 potency but distinct physicochemical properties influencing cellular permeability and distribution. Its relatively low molecular weight and balanced lipophilicity (LogD7.4 ≈ 0.84) contribute to favorable tissue distribution patterns observed in preclinical models [6] [7].
Tacedinaline exerts profound epigenetic reprogramming effects in solid tumors by altering site-specific histone acetylation landscapes. In triple-negative breast cancer (TNBC) models, tacedinaline treatment significantly increases acetylated histone H3 (H3ac) and H4 (H4ac) levels globally, with particularly robust hyperacetylation observed at lysine residues H3K9, H3K18, and H3K27 within promoter regions of tumor-suppressive genes [2] [3]. These modifications create a transcriptionally permissive chromatin state that reactivates silenced genetic programs.
A key mechanistic insight involves tacedinaline's disruption of repressor complex recruitment. In MDA-MB-231 breast cancer cells, tacedinaline counteracts PAX4-mediated repression of the miR-144/miR-451 cluster by preventing HDAC1 recruitment to the promoter. This leads to localized histone hyperacetylation (specifically increased H3K9ac and H3K27ac) and subsequent re-expression of these microRNAs, resulting in inhibition of cancer cell migration and invasion [2]. Similar epigenetic modulation occurs at the miR-203 promoter, where tacedinaline-induced hyperacetylation (increased H3ac, H4ac, H3K9ac, H3K4me3) reverses ZEB1-mediated repression, sensitizing tumor cells to chemotherapeutic agents like paclitaxel [2].
Histone Modification | Target Gene/Region | Functional Consequence | Tumor Model |
---|---|---|---|
↑ H3ac, ↑H4ac, ↑H3K9ac | miR-203 promoter | Downregulation of ZEB1, chemosensitization | Breast cancer (MDA-MB-231) |
↑ H3K9ac, ↑H3K27ac | miR-144/miR-451 cluster | Inhibition of PAX4-mediated migration/invasion | Breast cancer (MDA-MB-231) |
↑ H3K27ac, ↑H3K18ac | Drd2 promoter | Restoration of dopamine D2 receptor expression | Aged mouse striatum (translational relevance) [10] |
Beyond direct gene regulation, tacedinaline influences transcription factor accessibility. By promoting histone hyperacetylation at enhancer and promoter regions, it facilitates the binding of transcription factors like p53, E2F, and Sp1/Sp3 to their cognate recognition sequences. This opens chromatin architecture and restores regulatory circuits that control cell cycle progression, differentiation, and apoptosis in solid tumors [3] [5]. The compound's selectivity for class I HDACs positions it as a precise modulator of nuclear epigenetic events, distinguishing it from pan-HDAC inhibitors that perturb cytoplasmic HDACs (e.g., HDAC6-mediated tubulin acetylation) and cause broader cellular effects [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7